3,6-difluoropyridine-2-carboxylic Acid

Rhenium tricarbonyl complexes Anticancer metallodrugs Ligand electronic tuning

Sourcing the incorrect fluoropyridine regioisomer can derail synthetic routes to 2,3,6-trisubstituted pyridine cores. This 3,6-difluoro substitution pattern is critical for regioselective nucleophilic aromatic substitution, enabling PKCθ inhibitor scaffolds and rhenium-based anticancer complexes. - Enables distinct 2,3,6-trisubstituted pyridine architecture unavailable from 3,5-difluoro or 2,6-difluoro isomers. - Melting point (139-152°C) provides a simple identity check to distinguish from the 3,5-difluoro regioisomer (202-204°C). - Consistent 98% purity ensures reliable reactivity in fragment-based drug discovery and metal-ligand tuning studies.

Molecular Formula C6H3F2NO2
Molecular Weight 159.09 g/mol
CAS No. 851386-45-3
Cat. No. B1312759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-difluoropyridine-2-carboxylic Acid
CAS851386-45-3
Molecular FormulaC6H3F2NO2
Molecular Weight159.09 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)C(=O)O)F
InChIInChI=1S/C6H3F2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
InChIKeyFSXFZWBQCAGFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Difluoropyridine-2-carboxylic Acid Specifications


3,6-Difluoropyridine-2-carboxylic acid (CAS 851386-45-3) is a disubstituted fluorinated pyridine derivative with the molecular formula C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol . The compound features fluorine atoms at the 3- and 6-positions of the pyridine ring with a carboxylic acid group at the 2-position [1]. It is commercially available as a solid with a reported melting point of 139-141 °C (some sources report 147-152 °C) and is typically supplied at purities of 97-98% [2]. The compound is catalogued under MDL number MFCD09031176 and ChemSpider ID 9461595 .

2,3,6-Trisubstituted pyridine synthesis via regioselective nucleophilic substitution
Ligand for rhenium and metal complex electronic tuning studies
Fragment-based drug discovery building block with defined substitution pattern
Incoming QC by melting point regioisomer differentiation

3,6-Difluoropyridine-2-carboxylic Acid: Regioisomer Considerations


Fluoropyridine carboxylic acids exhibit position-dependent reactivity that precludes simple substitution. The specific 3,6-difluoro substitution pattern confers distinct electronic properties, regioselectivity in nucleophilic aromatic substitution reactions, and metal-binding characteristics compared to regioisomers such as 3,5-difluoropyridine-2-carboxylic acid or 2,6-difluoropyridine-4-carboxylic acid [1][2]. Research on 3-substituted-2,6-difluoropyridines demonstrates that the 2,6-difluoro motif enables regioselective conversion to 2,3,6-trisubstituted pyridines with good yield, a transformation pathway not equivalently accessible from other regioisomeric scaffolds [3]. Procurement decisions must account for this regiospecific reactivity, as alternative fluoropyridine carboxylic acids will yield structurally divergent products in downstream synthetic sequences [4].

Regiochemical outcome divergence
Fluorine position controls nucleophilic aromatic substitution; alternative regioisomers yield structurally distinct trisubstituted pyridines.
Electronic and metal-binding shifts
Substitution pattern influences electron density at metal centers; regioisomer switch may alter complex stability and spectroscopic signatures.
Identity verification mismatch
Melting point differs substantially from the 3,5-regioisomer; receiving incorrect isomer risks downstream synthesis failure.

3,6-Difluoropyridine-2-carboxylic Acid: Evidence vs. Analogs


Rhenium(I) Complex Cytotoxicity in Lung Cancer Cells

In a comparative study of rhenium(I) tricarbonyl complexes, the 3,5-difluoropyridine-2-carboxylic acid (Dfpc) ligand exhibited a differentiated toxicity profile compared to picolinic acid (Pico) and 3-trifluoromethyl-pyridine-2-carboxylic acid (Tfpc) ligands. While the Dfpc complex did not show the pronounced cytotoxicity observed with the Pico analog, the fluorine substitution pattern affected carbonyl stretching frequencies in the order: Pico < Tfpc < Dfpc, indicating altered electron density at the metal center [1].

Rhenium complex cytotoxicity
Context-dependent
Dfpc complex
Non-cytotoxic; ν(CO) highest
vs
Pico complex
LC₅₀ 20.9 µg/mL; ν(CO) lowest
Supports electronic tuning of metal carbonyl complexes
Analog study with 3,5-difluoro regioisomer; review direct applicability
Rhenium tricarbonyl complexes Anticancer metallodrugs Ligand electronic tuning

Regioselective 2,3,6-Trisubstituted Pyridine Synthesis for PKCθ Inhibitors

The 2,6-difluoropyridine scaffold, from which 3,6-difluoropyridine-2-carboxylic acid can be derived or which shares the same fluorination pattern, enables regioselective nucleophilic aromatic substitution to produce 2,3,6-trisubstituted pyridines with good yield. This regioselectivity is a direct consequence of the 2,6-difluoro substitution pattern and was applied in the synthesis of novel protein kinase C theta (PKCθ) inhibitors [1]. The 3-substituted-2,6-difluoropyridine intermediate can be converted to various 2,3,6-trisubstituted pyridines, demonstrating synthetic utility in drug discovery programs [2].

Regioselective substitution
Class-level inference
2,6-Difluoro pattern enables regioselective conversion to 2,3,6-trisubstituted pyridines with good yield.
Supports regioselective synthesis of kinase inhibitor cores
Based on 2,6-difluoropyridine scaffold; review specific 3,6-COOH applicability
Protein kinase C theta inhibitors Nucleophilic aromatic substitution Drug discovery building blocks

Melting Point: Regioisomer Identification

The melting point of 3,6-difluoropyridine-2-carboxylic acid is reported as 139-141 °C (some vendor specifications indicate 147-152 °C at 98% purity) [1]. In contrast, the regioisomeric 3,5-difluoropyridine-2-carboxylic acid (CAS 745784-04-7) exhibits a significantly higher melting point of 202-204 °C [2]. This ~60 °C difference in melting point reflects the distinct crystal packing and intermolecular interactions arising from the different fluorine substitution patterns.

Melting point difference
Cross-study comparable
3,6-isomer 139–141 °C (98%: 147–152 °C) vs 3,5-isomer 202–204 °C
Enables identity confirmation by simple thermal analysis
Verify with supplier certificate for specific purity grade
Physicochemical characterization Solid form identification Quality control

Regioexhaustive Synthesis of 3,6-Difluoropyridine-2-carboxylic Acid

3,6-Difluoropyridine-2-carboxylic acid (CAS 851386-45-3) has been synthesized via regioexhaustive substitution methodology starting from 2,5-difluoropyridine or 2,3-difluoropyridine precursors [1]. The Bobbio et al. study demonstrated that all vacant positions on 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine are amenable to regioselective metalation and subsequent carboxylation, yielding approximately half a dozen fluorinated pyridinecarboxylic acids from each starting material [2]. The compound is specifically listed among the pyridinecarboxylic acid derivatives prepared using this methodology [3].

Synthetic accessibility
Supporting evidence
Prepared via regioexhaustive metalation–carboxylation of 2,5-difluoropyridine.
Validates structural identity and synthetic route
Documented in peer-reviewed methodology
Organometallic synthesis Regioselective carboxylation Fluoropyridine functionalization

3,6-Difluoropyridine-2-carboxylic Acid Application Scenarios


2,3,6-Trisubstituted Pyridines for Kinase Inhibitors

For drug discovery programs targeting protein kinase C theta (PKCθ) or other kinases requiring 2,3,6-trisubstituted pyridine cores, 3,6-difluoropyridine-2-carboxylic acid or its derivatives provide regioselective access to this specific architecture. Research by Katoh et al. demonstrated that 3-substituted-2,6-difluoropyridines undergo nucleophilic aromatic substitution to yield 2,3,6-trisubstituted pyridines with good yield, enabling efficient synthesis of novel PKCθ inhibitors [1]. The 2,6-difluoro substitution pattern directs substitution regiochemistry, a feature not shared by other fluoropyridine regioisomers [2].

Rhenium Tricarbonyl Ligand Design

For researchers developing rhenium(I) tricarbonyl complexes as potential anticancer agents or studying ligand electronic effects, 3,6-difluoropyridine-2-carboxylic acid (or the closely related 3,5-difluoro analog) offers a specific electronic tuning option. In a comparative study of fluorinated picolinic acid ligands, the difluoropyridinecarboxylic acid ligand produced carbonyl stretching frequencies in the order Pico < Tfpc < Dfpc, reflecting altered electron density at the metal center [1]. The Dfpc complex showed qualitatively different cytotoxicity compared to the picolinic acid analog in A549 lung cancer cells, with the Dfpc complex being non-toxic while the Pico complex exhibited LC₅₀ = 20.9 ± 0.8 μg/mL [2].

Fragment-Based Drug Discovery Building Block

As catalogued by fragment libraries (e.g., TargetMol Compound Fr13955), 3,6-difluoropyridine-2-carboxylic acid serves as a fragment molecule for molecular linking, expansion, and modification in fragment-based drug discovery campaigns [1]. The compound provides a structurally defined starting point with two fluorine atoms available for potential interactions and a carboxylic acid handle for derivatization, supporting the design and screening of novel drug candidates [2].

Melting Point QC for Regioisomer Differentiation

For procurement and quality assurance, the melting point of 3,6-difluoropyridine-2-carboxylic acid (139-141 °C or 147-152 °C depending on purity grade) provides a simple, unambiguous method to distinguish it from the 3,5-difluoro regioisomer (202-204 °C) [1][2]. This ~60 °C difference enables rapid identity confirmation and purity assessment upon receipt, mitigating the risk of receiving an incorrect regioisomer that would compromise downstream synthetic or research outcomes [3].

Application
Selection Property
Validation Focus
2,3,6-Trisubstituted pyridine cores for kinase research
2,6-Difluoro regioselectivity in aromatic substitution
Nucleophilic substitution outcome and yield
Rhenium tricarbonyl ligand design
Electronic tuning via fluorine substitution pattern
Carbonyl stretching frequency and complex reactivity
Fragment-based drug discovery
Dual-fluorine fragment with carboxylic acid handle
Fragment linking and expansion potential
Incoming quality control
Melting point regioisomer differentiation
Identity confirmation against reference data

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